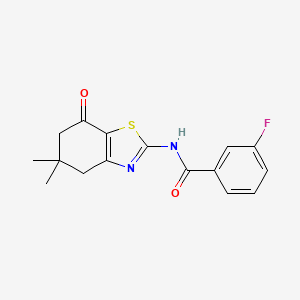![molecular formula C18H11F3N2O5 B11588183 2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B11588183.png)
2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide is a complex organic compound characterized by the presence of a nitrophenyl group, a chromenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Acylation: Formation of the acetamide linkage.
Cyclization: Formation of the chromenyl ring.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, acyl chlorides for acylation, and appropriate catalysts for cyclization and trifluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl and chromenyl groups may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-nitrophenyl)-2-oxoethyl acetate
- (3E)-4-(2-nitrophenyl)-2-oxo-3-butenoic acid
Uniqueness
Compared to similar compounds, 2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications .
Properties
Molecular Formula |
C18H11F3N2O5 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]acetamide |
InChI |
InChI=1S/C18H11F3N2O5/c19-18(20,21)14-9-17(25)28-15-8-11(3-6-13(14)15)22-16(24)7-10-1-4-12(5-2-10)23(26)27/h1-6,8-9H,7H2,(H,22,24) |
InChI Key |
FORBMDPCLGSZFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11588117.png)
![1-(4-Ethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588125.png)
![3-amino-N-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11588126.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588136.png)

![2-(2,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11588144.png)

![(2E)-N-benzyl-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B11588155.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588157.png)
![2-methylpropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11588159.png)
![prop-2-en-1-yl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11588168.png)
![5-({(Z)-[1-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11588179.png)
![Ethyl 1-{[(3E)-3-[(3,4-dimethylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate](/img/structure/B11588181.png)
![6-(3-Ethoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11588182.png)
